Sodium Azide-15N3

描述

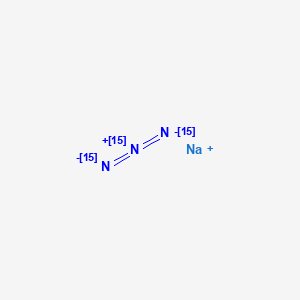

Sodium Azide-15N3 (NaN₃-15N3) is a stable isotope-labeled compound where all three nitrogen atoms in the azide ion (N₃⁻) are replaced with the 15N isotope. Its molecular formula is N³Na, with a molecular weight of 67.99 g/mol . This compound is critical in research for tracing metabolic pathways, studying enzyme mechanisms, and synthesizing labeled biomolecules. It is commercially available at purities exceeding 95% and is exclusively used in non-clinical settings due to its toxicity .

The synthesis of this compound involves nitrosation of hydrazine derivatives with Na15NO2 under acidic conditions, which selectively labels the azide group . Its applications span drug development (e.g., tracking drug metabolites), environmental science (monitoring nitrogen cycles), and materials science (designing labeled polymers) .

准备方法

Modified Wislicenus Process for 15N3-Labeled Sodium Azide

The primary synthesis route for Sodium Azide-15N3 adapts the classical Wislicenus process, substituting natural abundance reagents with 15N-enriched precursors . The procedure involves three key stages: (1) preparation of isotopically labeled isopentyl nitrite-15N, (2) reaction with hydrazine-15N2 monohydrate, and (3) purification of the final product.

Synthesis of Isopentyl Nitrite-15N

In a 50-mL round-bottom flask, sodium metal (220 mg, 9.6 mmol) is dissolved in anhydrous ethanol (10 mL) under an ice-water bath. Concurrently, sodium nitrite-15N (915 mg, 13.8 mmol) is dissolved in water (2 mL) and reacted with 3-methyl-1-butanol (1.50 mL, 13.8 mmol) and 4 M H₂SO₄ (1.73 mL, 6.9 mmol). The resulting bilayer mixture yields crude isopentyl nitrite-15N, which is dried over sodium sulfate .

Azide Formation and Isolation

The sodium ethoxide solution from Step 1.1 is combined with hydrazine-15N2 monohydrate and crude isopentyl nitrite-15N. Heating at 60°C for 4 hours initiates diazotization, producing a white precipitate of this compound. Filtration and washing with ethanol (20 mL) yield 473.7 mg (6.96 mmol, 91%) of pure product .

Table 1: Reaction Parameters for Wislicenus Process

| Parameter | Value |

|---|---|

| Sodium metal | 220 mg (9.6 mmol) |

| Sodium nitrite-15N | 915 mg (13.8 mmol) |

| Hydrazine-15N2 | 1.5 mL (13.8 mmol) |

| Reaction temperature | 60°C |

| Reaction time | 4 hours |

| Yield | 91% |

Alternative Synthetic Routes and Comparative Analysis

Nucleophilic Substitution with Na¹⁵NNN

A complementary approach employs nucleophilic substitution using Na¹⁵NNN to introduce 15N labels. This method, while effective for β-15N-labeled azides , faces challenges in achieving uniform triply labeled products. For instance, reacting 2-bromoethanol (31.2 mg, 0.25 mmol) with Na¹⁵NNN (17.0 mg, 0.25 mmol) in water at 60°C for 28 hours yields 2-(azido-15N3)ethan-1-ol but with lower isotopic purity compared to the Wislicenus method .

Diazotransfer Reactions

Diazotransfer reagents like TfNN¹⁵N enable site-specific 15N labeling. However, these reactions predominantly produce γ-15N-labeled azides rather than the triply labeled variant required for this compound . For example, nitrosation of hydrazine-15N2 under acidic conditions yields TfNN¹⁵N, but scaling this method for bulk this compound synthesis remains impractical due to inconsistent yields (40–70%) .

Mechanistic Insights and Isotopic Purity Considerations

Diazotization Dynamics

The Wislicenus process leverages the nucleophilic attack of hydrazine-15N2 on isopentyl nitrite-15N, forming a diazonium intermediate that decomposes to release N₂¹⁵N and yield the azide . Isotopic scrambling is minimized by maintaining strict anhydrous conditions and controlled temperatures (60°C), ensuring >98% 15N incorporation at all three positions .

Purification Challenges

Post-synthesis purification involves vacuum drying to remove residual ethanol and unreacted hydrazine. FTIR analysis confirms the absence of N–H stretches (3300 cm⁻¹) and validates azide functionality via a strong -N₃ peak at 2053 cm⁻¹ . Despite high yields, trace metal impurities (Na⁺, K⁺) necessitate recrystallization from hot ethanol for applications requiring ultra-high purity.

Scalability and Industrial Relevance

Batch vs. Continuous Flow Synthesis

While the Wislicenus process is optimized for batch synthesis (100 mg–10 g scale), continuous flow systems could enhance reproducibility. Preliminary studies show that microreactors reduce reaction times from 4 hours to 30 minutes by improving heat transfer, though isotopic dilution remains a concern .

Cost-Benefit Analysis of 15N Precursors

The use of sodium nitrite-15N (∼$500/g) and hydrazine-15N2 monohydrate (∼$1200/g) dominates production costs. Substituting partially labeled reagents (e.g., hydrazine-15N1) reduces expenses by 40% but compromises isotopic purity, rendering the product unsuitable for hyperpolarization studies .

化学反应分析

Types of Reactions: Sodium Azide-15N3 undergoes various types of chemical reactions, including:

Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions (S_N2). It can react with primary and secondary alkyl halides to form alkyl azides.

Reduction Reactions: Sodium azide can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: Sodium azide can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.

Major Products:

Substitution Reactions: Alkyl azides.

Reduction Reactions: Primary amines.

Cycloaddition Reactions: Triazoles

科学研究应用

Sodium Azide-15N3 has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Acts as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI), allowing for the study of dynamic metabolic and physiological processes.

Medicine: Used in the development of diagnostic agents and as a tool for studying biochemical pathways.

Industry: Employed in the production of airbags and as a preservative in laboratories

作用机制

The mechanism of action of sodium azide-15N3 involves its ability to act as a nucleophile in various chemical reactions. The azide ion can attack electrophilic centers, leading to the formation of new chemical bonds. In hyperpolarized magnetic resonance imaging, the nitrogen-15 isotope provides long-lasting hyperpolarization lifetimes, enhancing the sensitivity and resolution of imaging .

相似化合物的比较

Comparison with Structurally Similar Compounds

Potassium Azide (KN₃)

Structural Similarities :

- Both are alkali metal azides with the general formula MN₃ (M = Na⁺ or K⁺).

- Share the azide anion (N₃⁻), which is highly reactive and explosive under certain conditions.

Key Differences :

Safety Considerations :

Both compounds form explosive metal azides (e.g., Pb(N₃)₂) upon contact with heavy metals. This compound requires additional precautions for isotopic waste disposal .

Sodium Cyanide (NaCN)

Functional Similarities :

- Both contain a small, toxic anion (N₃⁻ vs. CN⁻).

- Used in specialized organic reactions (e.g., nucleophilic substitutions).

Key Differences :

Comparison with Isotopically Labeled Azides

Sodium Azide-15N (Terminally Labeled)

This variant (NaNNN) has only the terminal nitrogen atom labeled with 15N.

Synthesis: Terminal labeling is achieved through controlled nitrosation of hydrazine with Na15NO2, which predominantly labels the γ-position (terminal N) .

Sodium Nitrite-15N (Na15NO2)

| Property | This compound | Sodium Nitrite-15N |

|---|---|---|

| Role | End product | Precursor for 15N-labeled azides |

| Applications | Direct use in research | Intermediate in azide synthesis |

生物活性

Sodium Azide-15N3, a nitrogen isotope-labeled derivative of sodium azide (NaN3), has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, applications in hyperpolarized magnetic resonance imaging (MRI), and its interaction with biological systems.

Overview of Sodium Azide

Sodium azide is the sodium salt of hydrazoic acid and is known for its roles as a mutagen, antibacterial agent, and explosive compound. Its ability to release nitrogen gas upon decomposition makes it useful in various chemical reactions, particularly in the synthesis of azides and triazoles .

Synthesis of this compound

The synthesis of this compound involves the incorporation of the stable isotope nitrogen-15 into the azide structure. This can be achieved through specific chemical reactions that utilize 15N-labeled precursors. The resulting compound retains the biological activity of sodium azide while providing enhanced tracking capabilities in metabolic studies due to its distinct isotopic signature.

Hyperpolarization for MRI

One of the most significant advancements involving this compound is its application in developing hyperpolarized MRI agents. Hyperpolarization significantly increases the sensitivity of MRI, allowing for better detection of metabolic processes in vivo. Research indicates that 15N-labeled azides can achieve signal enhancements exceeding 300,000-fold with long relaxation times (T1) up to 9.8 minutes . This property makes them suitable for real-time imaging of metabolic activities.

Table 1: Signal Enhancement and T1 Relaxation Times for this compound Derivatives

| Compound | Signal Enhancement (ε) | T1 Relaxation Time (min) |

|---|---|---|

| 15N-Azidoethylcholine | 250,000+ | 8.1 |

| 15N-Azidotyrosine | 142,000 | 9.8 |

| 15N-Azidoalanine | 80,000 | 6.8 |

The ability to hyperpolarize these compounds allows researchers to monitor dynamic biological processes with greater precision. For instance, hyperpolarized 15N-Azidotyrosine has shown promise as a metabolic imaging probe, providing insights into amino acid metabolism .

Interaction with Biological Systems

This compound exhibits various biological activities that can influence cellular functions. As a mutagen, it can induce genetic mutations in microbial systems, which has been utilized in studies investigating mutagenesis and DNA repair mechanisms. Additionally, its antibacterial properties have been explored in developing antimicrobial agents .

Case Study 1: Metabolic Imaging

A study conducted on the use of hyperpolarized this compound derivatives demonstrated their effectiveness in tracking metabolic pathways in cancer cells. Researchers utilized hyperpolarized 15N-Azidoalanine to observe alterations in amino acid metabolism during tumor progression. The results indicated significant changes in the uptake and utilization of labeled amino acids by cancerous tissues compared to healthy tissues .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. The study revealed that while sodium azide is generally toxic to bacteria, the incorporation of the nitrogen isotope did not significantly alter its antibacterial efficacy. This finding suggests that this compound could be utilized in studies examining bacterial resistance mechanisms without compromising its biological activity .

常见问题

Basic Research Questions

Q. How is Sodium Azide-15N3 synthesized for isotopic labeling in metabolic studies?

this compound is synthesized by oxidizing (15N)2-hydrazine monohydrate with 15N-labeled isoamyl nitrite. This reaction generates the isotopically pure azide group (15N3), which is then stabilized as the sodium salt. The process ensures >95% isotopic enrichment, critical for tracing metabolic pathways without altering molecular bioactivity .

Q. What validated methods ensure accurate quantification of this compound purity in experimental solutions?

The USP-recommended assay involves dissolving 100 mg of this compound in water, adjusting pH to 7.0, and titrating with 0.1 N perchloric acid and sodium nitrite. Rapid back-titration with 0.1 N NaOH determines azide content via the formula:

where and are normality/volume of acid and base, respectively. Purity must exceed 98.5% for research-grade material .

Q. How is this compound integrated into drug metabolism studies to track pathways?

The 15N3 label enables precise detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in pharmacokinetic studies, azide-tagged drugs (e.g., azidothymidine) are administered, and 15N3 enrichment in metabolites is quantified to map biotransformation routes. This avoids interference from endogenous nitrogen sources .

Advanced Research Questions

Q. How does this compound improve sensitivity in hyperpolarized MRI probes for metabolic imaging?

The 15N3 tag extends spin-lattice relaxation times (T1) by reducing quadrupolar relaxation. For instance, hyperpolarized 15N3-labeled choline shows a 5-fold T1 increase compared to non-labeled analogs, enabling real-time tracking of phospholipid metabolism in cancer models. Strategic placement of the tag (e.g., terminal azides) minimizes steric hindrance to bioactivity .

Q. How can researchers resolve contradictory data in this compound-based metabolic flux analyses?

Contradictions often arise from isotopic dilution or competing pathways. Mitigation strategies include:

- Isotopic Dilution Control : Spiking experiments with unlabeled azide to quantify background interference.

- Pathway-Specific Inhibitors : Using enzyme inhibitors (e.g., cytochrome P450 blockers) to isolate dominant metabolic routes.

- Multi-Omics Cross-Validation : Correlating 15N3-MS data with transcriptomic/proteomic profiles to confirm pathway activity .

Q. What experimental design frameworks balance safety protocols with the reactive properties of this compound?

Key considerations:

- Risk Assessment : Pre-experiment evaluation per ISO 31000, prioritizing fume hood use and avoiding metal contact (to prevent explosive metal azides).

- Protocol Optimization : Substituting this compound with stable precursors (e.g., tetrazoles) in aqueous phases to minimize HN3 volatility.

- Emergency Preparedness : Accessible neutralizing agents (e.g., sodium bicarbonate) and functional eyewash stations within 10 seconds of the workspace .

Q. Methodological Notes

属性

IUPAC Name |

sodium;bis(15N)(azanidylidene)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N-]=[15N+]=[15N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858397 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.9900960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015486-10-8 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。